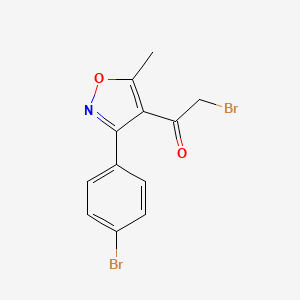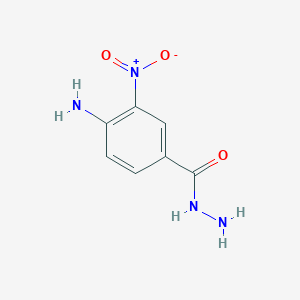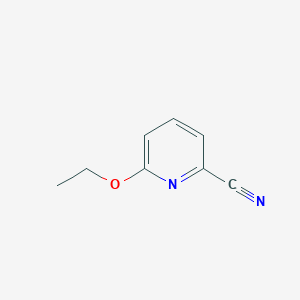
6-Ethoxypicolinonitrile
Overview
Description
6-Ethoxypicolinonitrile is an organic compound with the molecular formula C8H8N2O. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to the pyridine ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypicolinonitrile typically involves the reaction of 2-chloro-6-ethoxypyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxypicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide (DMSO), reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Major Products Formed:
Nucleophilic Substitution: Amines, alcohols, thiols.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Scientific Research Applications
6-Ethoxypicolinonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 6-Ethoxypicolinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The cyano group plays a crucial role in binding to the active site of the target molecule, while the ethoxy group influences the compound’s solubility and bioavailability .
Comparison with Similar Compounds
2-Cyano-6-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Cyano-4-ethoxypyridine: Similar structure but with the ethoxy group at the 4-position.
2-Cyano-6-ethoxyquinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness: 6-Ethoxypicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both cyano and ethoxy groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-ethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2H2,1H3 |
InChI Key |
JOCHXJKHPBHTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=N1)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
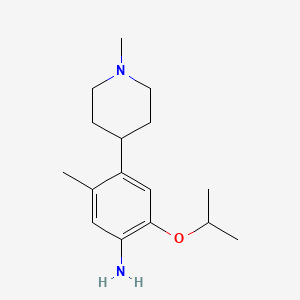
![2-[4-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B8688735.png)
![Benzoic acid, 4-[3-[(methylsulfonyl)oxy]propyl]-, methyl ester](/img/structure/B8688744.png)
![5-Dimethylamino-benzo[b]thiophene-2-carboxaldehyde](/img/structure/B8688768.png)
![6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8688770.png)
![6-Methoxy-1-phenyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8688774.png)

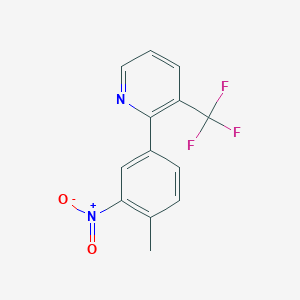
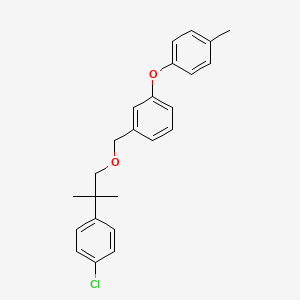
![1-[(Thiophen-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8688825.png)
